molecular formula C17H14ClN3O2 B11255502 3-Chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide

3-Chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide

Cat. No.: B11255502
M. Wt: 327.8 g/mol
InChI Key: MASUEXRGEHJBRX-UHFFFAOYSA-N
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Description

3-Chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide is a heterocyclic compound that belongs to the class of pyrido[1,2-A]pyrimidines. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide group attached to a pyrido[1,2-A]pyrimidine core. The presence of the chloro group and the pyrido[1,2-A]pyrimidine moiety imparts significant chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide typically involves the following steps:

  • Formation of the Pyrido[1,2-A]pyrimidine Core: : The pyrido[1,2-A]pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.

  • Introduction of the Chloro Group: : The chloro group can be introduced through a halogenation reaction using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This step is typically performed under controlled temperature conditions to ensure selective chlorination.

  • Attachment of the Benzamide Group: : The final step involves the coupling of the chloro-substituted pyrido[1,2-A]pyrimidine with a benzamide derivative. This can be achieved through a nucleophilic substitution reaction, where the amine group of the benzamide attacks the chloro-substituted pyrido[1,2-A]pyrimidine, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or aldehydes.

  • Reduction: : Reduction reactions can target the carbonyl group in the pyrido[1,2-A]pyrimidine core, converting it to an alcohol or amine derivative.

  • Substitution: : The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide has diverse applications in scientific research:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

  • Biology: : The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents and as a tool for studying biological pathways.

  • Medicine: : Due to its biological activities, the compound is investigated for its potential as a drug candidate. It is studied for its efficacy, toxicity, and mechanism of action in various disease models.

  • Industry: : The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or signal transduction.

  • Pathways Involved: : The compound can affect various cellular pathways, such as apoptosis, cell cycle regulation, and DNA repair. Its interaction with these pathways can result in the inhibition of cancer cell growth or the suppression of viral replication.

Comparison with Similar Compounds

3-Chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: : Compounds such as 4-Hydroxy-2-quinolones and indole derivatives share structural similarities with the pyrido[1,2-A]pyrimidine core. These compounds also exhibit diverse biological activities and are used in various scientific applications.

  • Uniqueness: : The presence of the chloro-substituted benzamide group in this compound imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential as a therapeutic agent compared to other similar compounds.

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

3-chloro-N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C17H14ClN3O2/c1-10-5-4-8-21-15(10)19-11(2)14(17(21)23)20-16(22)12-6-3-7-13(18)9-12/h3-9H,1-2H3,(H,20,22)

InChI Key

MASUEXRGEHJBRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

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